(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine
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Overview
Description
(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine is an organic compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a methoxypropan-2-yl group and a methoxypyridin-3-ylmethyl group.
Preparation Methods
The synthesis of (1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide (H2O2), and reducing agents like NaBH4.
Scientific Research Applications
(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine and pyridine groups.
Medicine: Research involving this compound includes its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and pyridine groups allow it to participate in various chemical reactions and interactions within biological systems. These interactions can affect enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .
Comparison with Similar Compounds
(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine can be compared with other similar compounds, such as:
1-[(2-methoxypyridin-3-yl)methyl]-N-methylcyclopropan-1-amine: This compound has a similar pyridine group but differs in its cyclopropane structure.
3-[(2-methoxypyridin-3-yl)amino]-3-methylbutan-1-ol: This compound contains a similar pyridine group but has a different amine and alcohol structure. The uniqueness of this compound lies in its specific combination of methoxypropan-2-yl and methoxypyridin-3-ylmethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-methoxy-N-[(2-methoxypyridin-3-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C11H18N2O2/c1-9(8-14-2)13-7-10-5-4-6-12-11(10)15-3/h4-6,9,13H,7-8H2,1-3H3 |
InChI Key |
XMRMDYCVQPYGRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=C(N=CC=C1)OC |
Origin of Product |
United States |
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